2-(4-bromophenoxy)-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]acetamide
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Overview
Description
2-(4-bromophenoxy)-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]acetamide is a synthetic organic compound that may have potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound’s structure includes a bromophenoxy group, a methylfuran moiety, and a piperidine ring, which may contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenoxy)-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]acetamide typically involves multiple steps, including:
Formation of the bromophenoxy intermediate: This step may involve the reaction of 4-bromophenol with an appropriate acylating agent.
Introduction of the methylfuran moiety: This step may involve the reaction of a furan derivative with a suitable reagent to introduce the methyl group.
Coupling with the piperidine ring: This step may involve the reaction of the intermediate with piperidine under specific conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes to improve yield and purity. This may include the use of advanced techniques such as continuous flow reactors, high-throughput screening, and process optimization.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenoxy)-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]acetamide may undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound may be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenoxy group may be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Major Products Formed
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying receptor-ligand interactions.
Medicine: As a potential drug candidate for the treatment of various diseases.
Industry: As a precursor for the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-bromophenoxy)-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]acetamide may involve interactions with specific molecular targets such as enzymes, receptors, or ion channels. The compound’s structure may allow it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenoxy)-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]acetamide: Similar structure with a chlorine atom instead of bromine.
2-(4-fluorophenoxy)-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]acetamide: Similar structure with a fluorine atom instead of bromine.
2-(4-iodophenoxy)-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]acetamide: Similar structure with an iodine atom instead of bromine.
Uniqueness
The uniqueness of 2-(4-bromophenoxy)-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]acetamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C20H25BrN2O3 |
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Molecular Weight |
421.3 g/mol |
IUPAC Name |
2-(4-bromophenoxy)-N-[2-(5-methylfuran-2-yl)-2-piperidin-1-ylethyl]acetamide |
InChI |
InChI=1S/C20H25BrN2O3/c1-15-5-10-19(26-15)18(23-11-3-2-4-12-23)13-22-20(24)14-25-17-8-6-16(21)7-9-17/h5-10,18H,2-4,11-14H2,1H3,(H,22,24) |
InChI Key |
MRAWUTVKFBHCIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(CNC(=O)COC2=CC=C(C=C2)Br)N3CCCCC3 |
Origin of Product |
United States |
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